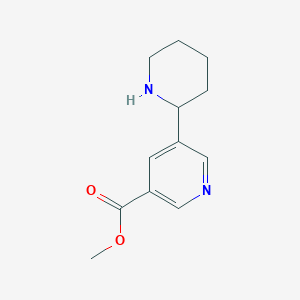![molecular formula C24H27ClN4O3S B11804044 (S)-Tert-butyl-3-(7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-C]pyridin-4-ylamino)piperidine-1-carboxylate](/img/structure/B11804044.png)
(S)-Tert-butyl-3-(7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-C]pyridin-4-ylamino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate is a complex organic compound that features a combination of several functional groups, including a carbamate ester, a thieno[3,2-c]pyridine ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate involves multiple steps, starting from readily available precursors
Formation of Thieno[3,2-c]pyridine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thieno[3,2-c]pyridine intermediate.
Formation of Carbamate Ester: The final step involves the formation of the carbamate ester group, typically through the reaction of the piperidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-c]pyridine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate ester group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where various nucleophiles can replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted piperidine derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.
Biological Studies: It can be used to study the interactions of thieno[3,2-c]pyridine derivatives with biological targets such as enzymes and receptors.
Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of related compounds and to identify new biological pathways.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceutical or agrochemical applications.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-c]pyridine ring can interact with the active sites of enzymes, inhibiting their activity. The piperidine ring can enhance the binding affinity of the compound to its targets, while the carbamate ester group can undergo hydrolysis, releasing active metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-c]pyridine Derivatives: These compounds share the thieno[3,2-c]pyridine core and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine-2,5-diones, show similar pharmacological profiles.
Carbamate Esters: Compounds with carbamate ester groups, such as certain insecticides and pharmaceuticals, exhibit similar chemical reactivity.
Uniqueness
(S)-tert-Butyl3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thieno[3,2-c]pyridine ring enhances its potential as a bioactive compound, while the piperidine ring and carbamate ester group contribute to its stability and reactivity .
Propriétés
Formule moléculaire |
C24H27ClN4O3S |
|---|---|
Poids moléculaire |
487.0 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-[[7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H27ClN4O3S/c1-24(2,3)32-23(31)29-10-4-5-16(13-29)28-22-17-11-19(14-6-8-15(25)9-7-14)33-20(17)18(12-27-22)21(26)30/h6-9,11-12,16H,4-5,10,13H2,1-3H3,(H2,26,30)(H,27,28)/t16-/m0/s1 |
Clé InChI |
HBDLOCXCGHJHHU-INIZCTEOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC2=NC=C(C3=C2C=C(S3)C4=CC=C(C=C4)Cl)C(=O)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=C(C3=C2C=C(S3)C4=CC=C(C=C4)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11803977.png)





![2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11804017.png)





